Scientific Field: Environmental Engineering.
Application Summary: Diuron is used in water treatment processes.
Methods of Application: The physico-chemical properties of SDMBC600 and the adsorption behavior of diuron on the SDMBC600 were studied systematically.
Results: The SDMBC600 was chemically loaded with Fe-Zn and had a larger specific surface area (204 m²/g) and pore volume (0.0985 cm³/g).
Scientific Field: Agriculture
Application Summary: Diuron is a common systemic herbicide used for weed control in both agricultural and domestic applications.
Methods of Application: It is applied for weed control either pre or post-emergence treatment of cotton, fruit, cereal and other agricultural crops.
Scientific Field: Polymer Science.
Methods of Application: The physicochemical properties were changed by using β-cyclodextrin (β-CD) to encapsulate diuron to form an inclusion complex.
Results: The formed inclusion complex exhibited higher water solubility.
Scientific Field: Environmental Biotechnology.
Application Summary: Bioremediation is emerging as the most effective and eco-friendly strategy for removing Diuron from the environment.
Scientific Field: Nanotechnology.
Application Summary: The potential of subabul stem lignin as a matrix material in agrochemical formulations using nanotechnology has been demonstrated.
Methods of Application: In this study, the “nanoprecipitation” method was employed and “optimized” to fabricate a stable herbicide, “diuron nanoformulation” (DNF).
Scientific Field: Marine Biology.
Methods of Application: This application is more of a negative impact, as the extensive use of Diuron has led to its widespread presence in soil, sediment, and aquatic environments.
Diuron, chemically known as 1,1-dimethyl-3-(3′,4′-dichlorophenyl)urea, is a widely used herbicide and algaecide in various agricultural practices and water management systems. It belongs to the phenylurea class of herbicides, characterized by its broad spectrum of activity against weeds and algae. Diuron works primarily by inhibiting photosynthesis in plants, making it particularly effective for pre-emergence weed control in crops such as cotton, maize, fruit trees, and wheat .
Diuron’s chemical structure consists of a urea moiety linked to a dichlorophenyl ring. Its molecular formula is C₉H₁₀Cl₂N₂O, with a molecular weight of approximately 233 grams per mole .
Diuron acts as a potent inhibitor of photosynthesis, the process by which plants convert light energy into usable sugars []. It specifically targets photosystem II, a protein complex within chloroplasts, by binding to the plastoquinone binding site. This binding disrupts the electron transport chain, hindering the plant's ability to produce carbohydrates and ultimately leading to its death [].
Diuron is classified as a "known/likely human carcinogen" based on animal studies []. Exposure can cause irritation to the skin, eyes, and respiratory system.
Diuron's persistence in soil and water raises concerns about its potential to contaminate aquatic ecosystems and harm non-target organisms [].
The specific reaction pathways for diuron’s degradation include:
These reactions highlight the potential risks associated with diuron contamination in aquatic environments, emphasizing the need for careful handling and application practices.
Diuron exerts its biological activity primarily by inhibiting photosynthesis at the Hill reaction stage. This inhibition prevents plants from producing ATP during light-dependent reactions, ultimately leading to plant death. Its selective action on broad-leaved weeds makes it useful for agricultural applications where precise weed control is required without harming crops .
Diuron is systematically named 3-(3,4-dichlorophenyl)-1,1-dimethylurea . Its molecular formula is C$$9$$H$${10}$$Cl$$2$$N$$2$$O, with a molecular weight of 233.09 g/mol .
The Chemical Abstracts Service (CAS) registry number for diuron is 330-54-1 .
The structural formula (Figure 1) consists of a urea backbone substituted with two methyl groups and a 3,4-dichlorophenyl ring. The canonical SMILES representation is O=C(NC1=CC=C(Cl)C(Cl)=C1)N(C)C .
Figure 1: Structural diagram of diuron.
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₀Cl₂N₂O | [1] [2] [3] |
Molecular Weight (g/mol) | 233.09-233.10 | [1] [2] [3] [4] [5] |
IUPAC Name | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | [1] [2] [3] |
InChI Key | XMTQQYYKAHVGBJ-UHFFFAOYSA-N | [1] [2] [6] |
SMILES | CN(C)C(=O)Nc1ccc(Cl)c(Cl)c1 | [1] [2] [6] |
CAS Number | 330-54-1 | [1] [2] [3] [4] [5] |
Diuron manifests as a white, odorless crystalline solid under standard ambient conditions [4] [8] [9]. The compound maintains structural stability in air but undergoes decomposition when exposed to strong acids, strong bases, or elevated temperatures [4] [8] [10] [11]. This thermal decomposition occurs within the temperature range of 180-190°C, representing a critical transition point for the compound's structural integrity [4] [8].
The melting point of diuron has been consistently reported across multiple sources as 158-159°C [4] [5] [8] [12] [10] [11]. This narrow temperature range demonstrates the compound's well-defined crystalline structure and purity. Unlike many organic compounds, diuron does not exhibit a conventional boiling point but instead undergoes thermal decomposition at temperatures between 180-190°C [4] [8]. Alternative measurements suggest decomposition temperatures as high as 355-357°C under specific conditions [12] [9].
The flash point occurs at 186.7°C, indicating the minimum temperature at which diuron vapors can ignite in the presence of an ignition source [8]. This relatively high flash point reflects the compound's low volatility and thermal stability under normal handling conditions.
Experimental determinations place diuron's density between 1.369 and 1.48 g/cm³ [4] [8]. This density range reflects measurements under different conditions and potentially varying crystal forms or purity levels. The refractive index ranges from 1.550 to 1.605, providing optical characterization data useful for compound identification and purity assessment [4] [8].
Property | Value | Reference |
---|---|---|
Physical State (25°C) | White crystalline solid | [4] [8] [9] |
Melting Point (°C) | 158-159 | [4] [5] [8] [12] [10] [11] |
Decomposition Temperature (°C) | 180-190 | [4] [8] |
Density (g/cm³) | 1.369-1.48 | [4] [8] |
Refractive Index | 1.550-1.605 | [4] [8] |
Flash Point (°C) | 186.7 | [8] |
Diuron demonstrates limited aqueous solubility, with experimental values consistently reported as 0.0042 g/100 mL or 42 mg/L at 25°C [4] [5] [8] [10] [11]. This low water solubility classifies diuron as slightly soluble in aqueous media, reflecting its predominantly hydrophobic character due to the dichlorophenyl ring system and overall molecular architecture.
The compound exhibits variable solubility in organic solvents, with acetone providing the highest documented solubility at 5.3 wt% at 27°C [4] [8] [10] [11]. Diuron shows enhanced solubility in hot ethanol compared to room temperature conditions [10] [11]. The compound demonstrates slight solubility in ethyl acetate and hot benzene but exhibits poor solubility in hydrocarbon solvents [10] [11] [13]. Enhanced dissolution occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol [13].
Solvent | Solubility | Classification | Reference |
---|---|---|---|
Water (25°C) | 0.0042 g/100 mL (42 mg/L) | Slightly soluble | [4] [5] [8] [10] [11] |
Acetone (27°C) | 5.3 wt% | Moderately soluble | [4] [8] [10] [11] |
Hot ethanol | Soluble | Soluble | [10] [11] |
Ethyl acetate | Slightly soluble | Slightly soluble | [10] [11] |
Hot benzene | Slightly soluble | Slightly soluble | [10] [11] |
Hydrocarbons | Low solubility | Poorly soluble | [10] [13] |
Diuron exhibits extremely low vapor pressure, confirming its classification as a non-volatile compound under ambient conditions. At 25°C, vapor pressure measurements range from 6.90 × 10⁻⁸ to 3.88 × 10⁻⁶ mmHg [5] [8] [14]. Temperature-dependent measurements show vapor pressures of 2 × 10⁻⁷ mmHg at 30°C and values between 3.1 × 10⁻⁶ to 4.13 × 10⁻⁴ Pa at 50°C [4] [8].
The Henry's Law constant for diuron ranges from 2.00 × 10⁻⁶ to 1.46 × 10⁻⁹ Pa·m³/mol at 25°C [8] [14]. This parameter describes the compound's partitioning behavior between air and water phases, indicating minimal volatilization from aqueous solutions under environmental conditions.
The logarithm of the octanol-water partition coefficient (Log P) for diuron ranges from 2.6 to 2.89 [8] [15] [16]. This moderate hydrophobicity indicates the compound's tendency to partition into lipophilic phases while maintaining some affinity for aqueous environments. The pKa values of -1 to -2 suggest that diuron remains essentially neutral across environmentally relevant pH ranges [8].
Property | Value | Reference |
---|---|---|
Vapor Pressure (25°C, mmHg) | 6.90 × 10⁻⁸ to 3.88 × 10⁻⁶ | [5] [8] [14] |
Henry's Law Constant (25°C, Pa·m³/mol) | 2.00 × 10⁻⁶ to 1.46 × 10⁻⁹ | [8] [14] |
Log P (octanol/water) | 2.6-2.89 | [8] [15] [16] |
pKa | -1 to -2 | [8] |
Diuron maintains chemical stability under normal atmospheric conditions but becomes susceptible to decomposition when exposed to strong acidic or basic conditions [4] [8] [10] [11]. Thermal decomposition initiates at temperatures between 180-190°C, producing various degradation products [4] [8]. The compound exhibits resistance to oxidation and hydrolysis under moderate conditions, contributing to its persistence in environmental applications [10] [11].
Photochemical degradation occurs under UV irradiation, with quantum yields of photolysis at 253.7 nm measured as 0.0125 ± 0.0005 [17]. This photostability varies with pH conditions and the presence of photosensitizers such as hydrogen peroxide [17]. Under natural sunlight conditions, photodegradation proceeds slowly, with limited degradation observed over periods of 8-17 days [18].
Diuron crystallizes in a specific crystal system with characteristic diffraction patterns identifiable through X-ray powder diffraction techniques [19]. The crystal structure reveals intermolecular hydrogen bonding interactions involving the carbonyl oxygen as the primary hydrogen bond acceptor and polarized CH groups as hydrogen bond donors [7]. These interactions contribute to the compound's crystalline stability and influence its physical properties such as melting point and solubility characteristics [7].
Irritant;Health Hazard;Environmental Hazard